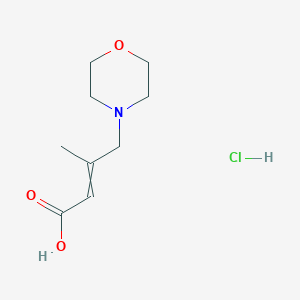

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride

Beschreibung

3-Methyl-4-morpholin-4-ylbut-2-enoic acid hydrochloride is a morpholine-containing organic compound with a conjugated enoic acid backbone. Its synthesis likely involves acid-catalyzed hydrolysis of nitrone intermediates, as seen in analogous morpholine derivatives .

Eigenschaften

Molekularformel |

C9H16ClNO3 |

|---|---|

Molekulargewicht |

221.68 g/mol |

IUPAC-Name |

3-methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride |

InChI |

InChI=1S/C9H15NO3.ClH/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);1H |

InChI-Schlüssel |

ODYOSPWAOMLAPY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC(=O)O)CN1CCOCC1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methyl-4-morpholin-4-ylbut-2-ensäure;hydrochlorid erfolgt in der Regel durch Reaktion von 3-Methyl-4-morpholin-4-ylbut-2-ensäure mit Salzsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des Hydrochloridsalzes zu gewährleisten. Der Prozess kann Schritte wie:

- Lösen von 3-Methyl-4-morpholin-4-ylbut-2-ensäure in einem geeigneten Lösungsmittel.

- Zugabe von Salzsäure zu der Lösung.

- Rühren des Gemisches bei einer bestimmten Temperatur und für einen definierten Zeitraum.

- Isolierung des Produkts durch Filtration oder Kristallisation.

Industrielle Produktionsverfahren

In der Industrie kann die Produktion von 3-Methyl-4-morpholin-4-ylbut-2-ensäure;hydrochlorid große Reaktoren und automatisierte Systeme zur Steuerung der Reaktionsparameter umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen für Forschungs- und kommerzielle Zwecke erfüllt.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-morpholin-4-ylbut-2-ensäure;hydrochlorid wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle.

Biologie: In Studien, die Enzymhemmung und Rezeptorbindung umfassen.

Industrie: Wird bei der Produktion von Spezialchemikalien und Zwischenprodukten verwendet.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and intermediates.

Wirkmechanismus

Der Wirkungsmechanismus von 3-Methyl-4-morpholin-4-ylbut-2-ensäure;hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen System ab, das untersucht wird.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

- Backbone Diversity : The target compound’s α,β-unsaturated acid contrasts with acetic acid () or indole () backbones in analogues, influencing electronic properties and reactivity.

- Substituent Effects : Methyl groups (e.g., at C3 in the target compound or 3-methylphenyl in ) modulate steric hindrance and lipophilicity, affecting bioavailability.

Analysis :

- The target compound’s synthesis likely parallels methods in and , utilizing nitrone intermediates and HCl-mediated hydrolysis.

- Yields for morpholine derivatives vary widely (e.g., 38.5% in ), suggesting optimization challenges in scaling up synthesis.

Pharmacological and Functional Comparisons

Implications for Target Compound :

- The morpholine ring in butenafine () and YC-93 () highlights its role in enhancing binding to enzymatic targets (e.g., proteases, ion channels).

Biologische Aktivität

3-Methyl-4-morpholin-4-ylbut-2-enoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The molecular formula for 3-Methyl-4-morpholin-4-ylbut-2-enoic acid; hydrochloride is C9H16ClNO3, with a molecular weight of 221.68 g/mol. The synthesis typically involves the reaction of 3-methylbut-2-enoic acid with morpholine under controlled conditions using suitable catalysts .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit methionine aminopeptidases (MetAPs) from various organisms, including Streptococcus pneumoniae and Mycobacterium tuberculosis. For instance, one study reported that certain derivatives exhibited up to 87% inhibition of specific MetAPs at concentrations around 100 µM .

Biological Activity Overview

The biological activities of 3-Methyl-4-morpholin-4-ylbut-2-enoic acid; hydrochloride can be summarized as follows:

| Biological Activity | Target | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Inhibition of SpMetAP | Streptococcus pneumoniae | 84% | 100 |

| Inhibition of MtMetAP | Mycobacterium tuberculosis | 79% | 100 |

| Inhibition of EfMetAP | Enterococcus faecalis | 87% | 100 |

These findings indicate the compound's potential as a lead in developing inhibitors for bacterial infections and possibly as an anti-tuberculosis agent.

Case Studies and Research Findings

- Inhibition Studies : In a comparative study, derivatives of 3-Methyl-4-morpholin-4-ylbut-2-enoic acid were evaluated for their inhibitory effects on MetAPs. The results highlighted differential inhibition patterns across various bacterial strains, suggesting the need for further structural optimization to enhance selectivity and potency .

- Binding Affinity : Molecular modeling studies have been conducted to understand the binding interactions at the active sites of MetAPs. These studies provide insights into how modifications to the compound's structure can influence its inhibitory efficacy .

- Therapeutic Potential : Beyond enzyme inhibition, there is ongoing research into the compound's broader therapeutic applications, including its potential anti-inflammatory properties and role as a precursor in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.